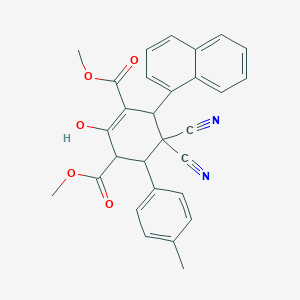

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, hydroxy, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

Introduction of the cyano groups: This step often involves the use of cyanide sources such as sodium cyanide or potassium cyanide under basic conditions.

Esterification: The ester groups are typically introduced through a reaction with methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Chromium trioxide, PCC, hydrogen peroxide.

Reduction: Lithium aluminum hydride, catalytic hydrogenation.

Substitution: Amines, alcohols, in the presence of a base or acid catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of amides or esters.

Scientific Research Applications

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate has several scientific research applications:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Materials Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Dimethyl 5,5-dicyano-2-hydroxy-4-phenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but lacks the naphthyl group.

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate: Similar structure but lacks the naphthyl group.

Uniqueness

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate is unique due to the presence of both the naphthyl and methylphenyl groups, which can impart distinct chemical and physical properties

Biological Activity

Dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-(1-naphthyl)-1-cyclohexene-1,3-dicarboxylate (CAS No. 1212191-60-0) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial properties, anti-inflammatory effects, and cytotoxicity against various cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C29H24N2O5, with a molecular weight of 480.51 g/mol. The structure features multiple functional groups, including cyano and hydroxyl groups, which are significant for its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, a study evaluating the antimicrobial efficacy of several derivatives found that those with cyano groups showed significant activity against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Dimethyl 5,5-dicyano... | 32 | S. aureus |

| Control (Ciprofloxacin) | 8 | S. aureus |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed in vitro using various assays. The compound demonstrated an ability to modulate the NF-κB signaling pathway, which is crucial in inflammatory responses. A concentration-dependent inhibition was observed, suggesting that certain substitutions on the phenyl rings enhance its anti-inflammatory properties .

Cytotoxicity Studies

Cytotoxic effects were evaluated against several cancer cell lines using standard MTT assays. The results indicated that the compound exhibited selective cytotoxicity towards human cancer cells, with an IC50 value ranging from 10 to 20 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 12 |

| A549 | 18 |

Case Studies

A notable case study involved the use of this compound in a therapeutic context for inflammatory diseases. In vivo studies demonstrated significant reductions in inflammation markers in animal models treated with this compound compared to controls .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Inhibition of NF-κB : This transcription factor plays a pivotal role in regulating immune response and inflammation.

- Antimicrobial Mechanism : The cyano groups may disrupt bacterial cell wall synthesis or function as electron-withdrawing groups that enhance reactivity towards microbial targets.

Properties

IUPAC Name |

dimethyl 5,5-dicyano-2-hydroxy-4-(4-methylphenyl)-6-naphthalen-1-ylcyclohexene-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O5/c1-17-11-13-19(14-12-17)24-22(27(33)35-2)26(32)23(28(34)36-3)25(29(24,15-30)16-31)21-10-6-8-18-7-4-5-9-20(18)21/h4-14,22,24-25,32H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIZBLKOFGGQGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=CC4=CC=CC=C43)C(=O)OC)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.